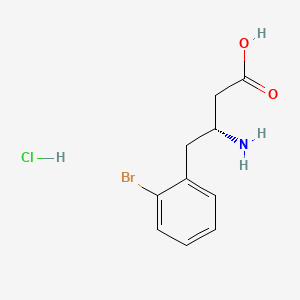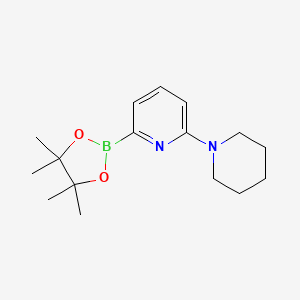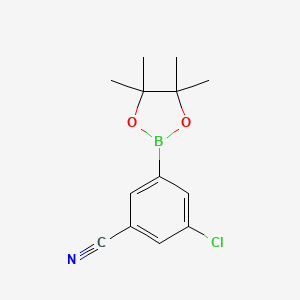
(R)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Hydrophilic Interaction Chromatography (HILIC)
Hydrophilic interaction chromatography (HILIC) is a valuable alternative for the separation of polar, weakly acidic, or basic samples, including applications in drug and metabolite analysis. HILIC is characterized as normal-phase chromatography on polar columns with aqueous-organic mobile phases rich in organic solvents, such as acetonitrile. This method is especially advantageous for its compatibility with mass spectrometry due to the enhanced ionization in highly organic mobile phases compared to reversed-phase (RP) liquid chromatography (LC). Various polar stationary phases, including silica-based and zwitterionic materials, are used in HILIC for the separation of peptides, proteins, oligosaccharides, drugs, and natural compounds. The selectivity in HILIC mode complements that in RP and other chromatographic modes, making it attractive for multidimensional applications (Jandera, 2011).
Pharmacological Review of Chlorogenic Acid (CGA)
Chlorogenic Acid (CGA), a phenolic acid compound found naturally in green coffee extracts and tea, exhibits various therapeutic roles including antioxidant activity, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective effects. CGA has shown potential in modulating lipid metabolism and glucose in metabolic disorders, suggesting its crucial roles in lipid and glucose metabolism regulation. Its wide range of biological and pharmacological effects makes CGA a subject of interest for further research to optimize its biological and pharmacological applications (Naveed et al., 2018).
Analytical Techniques in Agricultural and Biomedical Sciences
The ninhydrin reaction, discovered in 1910, reacts with primary amino groups to form Ruhemann's purple and is extensively applied across various disciplines for detecting, isolating, and analyzing compounds of interest. Its adaptability in manual and automated reactions, including spray reagents for chromatography, underlines its importance in agricultural, biochemical, clinical, environmental, and nutritional sciences. The reaction’s unique capability to form a soluble chromophore from all primary amines reacting at pH 5.5, without chemical binding to proteins or other insoluble materials, makes it a key analytical tool for a wide range of compounds (Friedman, 2004).
Cancer Therapy with FTY720
2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) is an FDA-approved treatment for multiple sclerosis with demonstrated preclinical antitumor efficacy in several cancer models. FTY720 exhibits its effects by activating sphingosine-1-phosphate receptors (S1PRs), with its antitumor efficacy indicating involvement of S1PR-independent mechanisms. This positions FTY720 as a promising candidate for cancer therapy, warranting further exploration of its molecular targets and potential in clinical applications (Zhang et al., 2013).
Propiedades
IUPAC Name |
(3R)-3-amino-4-(2-bromophenyl)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2.ClH/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/t8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWDUSDZVLBMMD-DDWIOCJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)N)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](CC(=O)O)N)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride | |
CAS RN |
401915-60-4 |
Source


|
| Record name | Benzenebutanoic acid, β-amino-2-bromo-, hydrochloride (1:1), (βR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=401915-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B581866.png)




![3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile](/img/structure/B581878.png)

